Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a boronic ester group attached to a benzene ring, which also carries a trifluoromethyl group and a methyl benzoate group. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Boronic esters are known to undergo various types of reactions, including Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group is generally considered stable under a wide range of conditions. The methyl benzoate group could undergo reactions typical for esters, such as hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, boronic esters are stable under normal conditions but can decompose under acidic or basic conditions. The trifluoromethyl group is electronegative, which could influence the compound’s reactivity .Scientific Research Applications
Synthesis and Crystal Structure
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been synthesized through a three-step substitution reaction. Its structure was confirmed using techniques like FTIR, NMR, and mass spectrometry. Crystallographic and conformational analyses through X-ray diffraction and density functional theory (DFT) calculations were performed to validate the molecular structures (Huang et al., 2021).
Vibrational Properties Studies
- Studies on vibrational properties of similar compounds have been conducted. For example, the title compounds 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline were synthesized, and their structures characterized. DFT and TD-DFT calculations were used for comparative analysis of spectroscopic data, geometrical parameters, and more (Wu et al., 2021).
Syntheses through Pd-catalyzed Borylation
- Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation of arylbromides with 2,2′-bis(1,3,2-benzodioxaborole) and pinacol were investigated. This method was effective for the borylation of arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).
Potential in Cytoprotection against Oxidative Stress
- Boron-containing compounds like BSIH, with a tetramethyl-dioxaborolane moiety, showed promise in conditionally targeting iron sequestration in cells under oxidative stress. Analogues of BSIH demonstrated improved hydrolytic stability and efficiency in releasing chelators for protecting cells from oxidative damage (Wang & Franz, 2018).
Synthesis and Application in HGF-mimetic Agents
- Boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives were synthesized as potential HGF-mimetic agents. The biological activities of these synthetic compounds are currently being evaluated (Das, Tang, & Sanyal, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-9(12(20)21-5)6-10(8-11)15(17,18)19/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZGGUNDDHBCGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674953 | |
Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate | |
CAS RN |
1150271-61-6 | |
Record name | Benzoic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methoxycarbonyl)-5-trifluoromethylphenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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